4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline
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Overview
Description
Preparation Methods
ELND 006 was developed through a synthetic strategy emphasizing diversity and chirality . The detailed synthetic routes and reaction conditions for ELND 006 are proprietary and not publicly disclosed. it is known that the compound was synthesized to achieve metabolic stability and selectivity for amyloid beta generation inhibition .
Chemical Reactions Analysis
Scientific Research Applications
ELND 006 has been extensively studied for its potential in treating Alzheimer’s disease. In preclinical studies, it demonstrated effective reduction of amyloid beta levels in vitro and in vivo . The compound, along with its analog ELND 007, progressed into human clinical trials, where it showed promise in lowering amyloid beta levels in cerebrospinal fluid of healthy human volunteers . This suggests potential therapeutic efficacy in Alzheimer’s disease .
Mechanism of Action
ELND 006 exerts its effects by selectively inhibiting γ-secretase, an enzyme responsible for the proteolytic cleavage of amyloid precursor protein (APP) to generate amyloid beta peptides . By inhibiting this enzyme, ELND 006 reduces the production of amyloid beta, thereby potentially mitigating the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . Importantly, ELND 006 is designed to spare Notch signaling, which is crucial for various cellular processes .
Comparison with Similar Compounds
ELND 006 is compared with other γ-secretase inhibitors such as Semagacestat, Begacestat, and Avagacestat . These compounds also aim to reduce amyloid beta levels but differ in their selectivity and potency. ELND 006, along with its analog ELND 007, has shown higher specificity and effectiveness in lowering amyloid beta levels in cerebrospinal fluid compared to these other inhibitors . This makes ELND 006 a unique and promising candidate for Alzheimer’s disease therapy .
Properties
Molecular Formula |
C20H14F5N3O2S |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27) |
InChI Key |
XODSHWXKSMPDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |
Origin of Product |
United States |
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